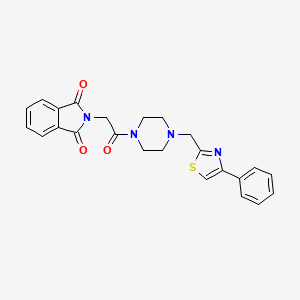

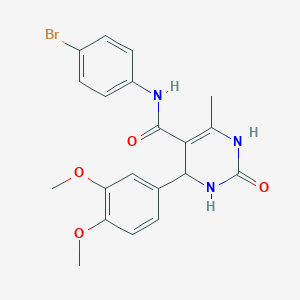

2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

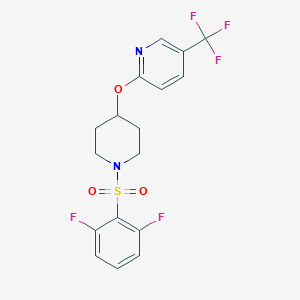

2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lurasidone: Psychotic and Mood Disorder Treatment

Lurasidone is a benzisothiazole antipsychotic drug developed for the treatment of psychotic and major affective disorders. It showcases a distinct pharmacodynamic profile, offering efficacy and tolerability for short-term treatment of schizophrenia and acute bipolar depression. Its lower risk of metabolic side effects compared to other antipsychotics is notable, though its potential for inducing akathisia is highlighted (Pompili et al., 2018).

DNA Minor Groove Binders

Hoechst 33258, a synthetic dye with a structure including a piperazine moiety, binds strongly to the minor groove of DNA, demonstrating specificity for AT-rich sequences. This compound and its analogues find applications in fluorescent DNA staining, chromosome analysis, and as potential radioprotectors and topoisomerase inhibitors, offering a starting point for drug design (Issar & Kakkar, 2013).

Piperazine Derivatives: Pharmacophoric Groups

The arylalkyl substituents of arylcycloalkylamines, including phenyl piperidines and piperazines, enhance the potency and selectivity of binding affinity at D2-like receptors. These components form a critical part of the pharmacophoric groups in several antipsychotic agents, indicating their significance in the development of drugs targeting neuropsychiatric disorders (Sikazwe et al., 2009).

Piperazine and Morpholine: Pharmaceutical Applications

Recent medicinal chemistry investigations have highlighted the broad spectrum of pharmaceutical applications for piperazine and morpholine analogues. These compounds, owing to their structural versatility, have been the focus of various synthetic methods aimed at exploring their potent pharmacophoric activities (Mohammed et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to dopamine signaling due to its interaction with the dopamine receptor D2 . Dopamine signaling is involved in a variety of physiological processes, including motor control, reward, and mood regulation. By modulating this pathway, this compound could potentially influence these processes.

Result of Action

Given its potential interaction with the dopamine receptor d2, it could influence cellular processes controlled by dopamine signaling, such as neuronal firing rates and synaptic plasticity .

Propriétés

IUPAC Name |

2-[2-oxo-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-22(15-28-23(30)18-8-4-5-9-19(18)24(28)31)27-12-10-26(11-13-27)14-21-25-20(16-32-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWUEHUBOSMGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)

![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2525724.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2525727.png)